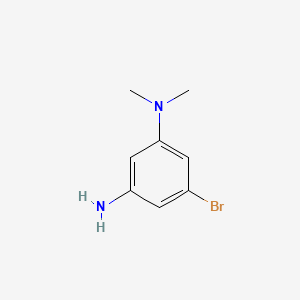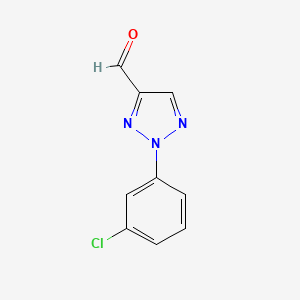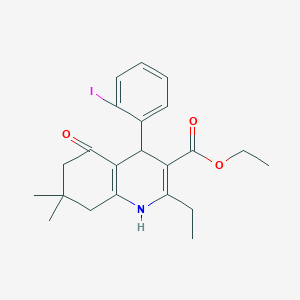![molecular formula C14H15NOS B2947585 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone CAS No. 861210-59-5](/img/structure/B2947585.png)
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” is a chemical compound . It is commercially available .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density can be found in chemical databases .作用机制
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. It is thought to act by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. In addition, this compound is believed to act as an inhibitor of the enzyme monoamine oxidase A, which is involved in the metabolism of monoamine neurotransmitters. It is thought to act by binding to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This in turn can lead to increased levels of alertness and concentration, as well as improved cognitive performance. In addition, this compound has been shown to inhibit the enzyme monoamine oxidase A, resulting in increased levels of monoamine neurotransmitters in the brain. This can lead to improved mood, increased motivation, and improved sleep quality.
实验室实验的优点和局限性
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone has several advantages for use in lab experiments. It is a relatively stable compound, with a relatively low cost. In addition, it is easy to synthesize and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
There are several potential future directions for research on 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone. One potential direction is to investigate its mechanism of action in more detail, in order to better understand its effects on the body. In addition, further research could be conducted to investigate the potential therapeutic uses of this compound, such as its potential to treat cognitive disorders. Finally, further research could be conducted to investigate the potential side effects of this compound, such as its potential to cause neurotoxicity.
合成方法
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone can be synthesized using a two-step procedure. The first step involves the reaction of 2-methyl-3-aminopyridine with methylsulfanylbenzaldehyde in the presence of a base catalyst. The second step involves the condensation of the product of the first step with 1-chloro-3-methylpyridin-4-one in the presence of sodium hydroxide. This two-step procedure yields this compound in a high yield.
科学研究应用
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone has a wide range of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme monoamine oxidase A, which is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, this compound has been used to study the effects of oxidative stress on cells and to investigate the role of nitric oxide in the regulation of cellular metabolism.
属性
IUPAC Name |
2,3-dimethyl-1-(3-methylsulfanylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-11(2)15(8-7-14(10)16)12-5-4-6-13(9-12)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWFWFCFCPZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=CC(=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)